Sulfathiazole-(phenyl-13C6)
Overview
Description
Sulfathiazole-(phenyl-13C6) is a labelled analogue of Sulfathiazole . It is an organosulfur compound used as a short-acting antibacterial agent . It is also known by its synonyms: 4-Amino-N-(2-thiazolyl)benzene-13C6-sulfonamide, N1-(2-Thiazolyl)sulfanilamide-13C6 . The empirical formula is 13C6C3H9N3O2S2 and it has a molecular weight of 261.27 .
Molecular Structure Analysis
The molecular structure of Sulfathiazole-(phenyl-13C6) is represented by the SMILES string N[13c]1[13cH][13cH]13cS(=O)(=O)Nc2nccs2
. This indicates the presence of a benzene ring labeled with Carbon-13 isotopes, a thiazole ring, and a sulfonamide group.
Physical And Chemical Properties Analysis
Sulfathiazole-(phenyl-13C6) is a solid at room temperature . It is suitable for HPLC and gas chromatography (GC) techniques . The compound is soluble in DMSO and slightly soluble in methanol .
Scientific Research Applications
Polymorph Control in Supercritical CO2
Sulfathiazole has been studied for its polymorph control in liquid and supercritical CO2. The research highlights the use of sulfathiazole to investigate polymorph control using the SEDS™ process in different solvents like methanol and acetone. This technique allows for the reproducible and consistent isolation of sulfathiazole polymorphs, showing its application in material science and drug formulation (Kordikowski, Shekunov, & York, 2001).
Adsorption on Metal Surfaces
A study on sulfathiazole's adsorption mechanisms on gold, silver, and copper surfaces using Surface-enhanced Raman scattering (SERS) reveals its potential in nanotechnology and surface chemistry. It was found that sulfathiazole chemisorbs on metal nanoparticles through the amide nitrogen, with different orientations of the molecule on different metals, suggesting diverse applications in materials science and nanoengineering (Ratkaj & Miljanić, 2014).
Hydrogel Sorbents for Mercury Removal
Research on sulfathiazole-based hydrogel sorbents indicates their efficacy in removing mercury(II) ion from aqueous media. The hydrogels, characterized by SEM and TGA techniques, show high adsorption capacity and selectivity for mercury ions, positioning sulfathiazole derivatives as potential materials for environmental remediation and water purification (Yetimoglu et al., 2009).
Spectroscopic and Structural Characterization
A study on Cu(II)-sulfathiazole complex with other ligands explored through various spectroscopic methods highlights the application of sulfathiazole in coordination chemistry and molecular structure analysis. This research provides insights into the structural and magnetic properties of sulfathiazole complexes, useful for material science and chemistry (Öztürk, Aycan, & Çon, 2020).
Quantum Chemical and Spectroscopic Studies
Sulfathiazole was investigated using quantum chemical methods and experimental spectroscopy, emphasizing its role in the pharmaceutical sector as a major building block. The study provides insights into the molecular structure, electronic properties, and intermolecular interactions of sulfathiazole, suggesting its significance in pharmaceutical chemistry and molecular modeling (Fatima et al., 2021).
Safety And Hazards
properties
IUPAC Name |
4-amino-N-(1,3-thiazol-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-6H,10H2,(H,11,12)/i1+1,2+1,3+1,4+1,7+1,8+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMRHUJNCSQMMB-UQUYMPKGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=N1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746847 | |
Record name | 4-Amino-N-(1,3-thiazol-2-yl)(~13~C_6_)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfathiazole-(phenyl-13C6) | |
CAS RN |
1196157-72-8 | |
Record name | 4-Amino-N-(1,3-thiazol-2-yl)(~13~C_6_)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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